molecular formula C17H14F3N3O2S B6557840 N-[(furan-2-yl)methyl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1040649-78-2

N-[(furan-2-yl)methyl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6557840
CAS No.: 1040649-78-2
M. Wt: 381.4 g/mol
InChI Key: RTCSKBOPBGMPLI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a furan ring, a thiazole ring, and a trifluoromethyl group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and thiazole) would contribute to the compound’s stability . The electronegative trifluoromethyl group could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The furan and thiazole rings, as well as the trifluoromethyl group, could potentially participate in various chemical reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a pharmaceutical, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research could focus on fully characterizing this compound and exploring its potential uses. This could include determining its physical and chemical properties, studying its reactivity, and investigating its potential biological activity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c18-17(19,20)11-3-1-4-12(7-11)22-16-23-13(10-26-16)8-15(24)21-9-14-5-2-6-25-14/h1-7,10H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCSKBOPBGMPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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